molecular formula C20H21NO4 B2376665 8-((dimethylamino)methyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one CAS No. 858768-84-0

8-((dimethylamino)methyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one

Cat. No.: B2376665
CAS No.: 858768-84-0
M. Wt: 339.391
InChI Key: CVCZPHJLADEJMU-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features The compound 8-((dimethylamino)methyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one is a synthetic flavonoid derivative based on the chromen-4-one core structure. Its uniqueness arises from:

  • A dimethylaminomethyl group at position 8, enhancing solubility and receptor binding affinity.
  • A 2-methoxyphenyl substituent at position 3, contributing to steric and electronic effects.
  • A hydroxy group at position 7 and a methyl group at position 2, critical for antioxidant and enzyme-modulating activities .

Synthesis
The synthesis typically involves multi-step organic reactions:

Core Formation: Cyclization of precursors (e.g., salicylaldehyde derivatives with β-keto esters).

Mannich Reaction: Introduction of the dimethylaminomethyl group via formaldehyde and dimethylamine.

Substitution: Attachment of the 2-methoxyphenyl group under basic or acidic conditions .

  • Antioxidant Activity: Scavenging free radicals via the 7-hydroxy group.
  • Enzyme Inhibition: Binding to kinases (e.g., GSK3β) due to the dimethylaminomethyl group.
  • Receptor Modulation: Interaction with cellular receptors via the 2-methoxyphenyl moiety .

Properties

IUPAC Name

8-[(dimethylamino)methyl]-7-hydroxy-3-(2-methoxyphenyl)-2-methylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4/c1-12-18(13-7-5-6-8-17(13)24-4)19(23)14-9-10-16(22)15(11-21(2)3)20(14)25-12/h5-10,22H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCZPHJLADEJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN(C)C)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((dimethylamino)methyl)-7-hydroxy-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one is a derivative of chromenone, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C19H19NO3
  • CAS Number : 858764-22-4

This compound features a chromenone backbone with a dimethylaminomethyl group and a methoxyphenyl substituent, which may contribute to its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. It exhibits significant activity against various bacterial strains, particularly Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

Bacterial StrainMIC (μM)
Staphylococcus aureus15.625 - 62.5
Enterococcus faecalis62.5 - 125
Methicillin-resistant Staphylococcus aureus (MRSA)62.216 - 124.432

The compound demonstrates a bactericidal mechanism, inhibiting protein synthesis and affecting nucleic acid and peptidoglycan production pathways .

Biofilm Inhibition

Biofilm formation is a significant concern in bacterial infections, particularly with MRSA. The compound has shown moderate to good antibiofilm activity, with Minimum Biofilm Inhibitory Concentration (MBIC) values as follows:

Bacterial StrainMBIC (μg/mL)
MRSA62.216 - 124.432
Staphylococcus epidermidis31.108 - 62.216

Compared to standard antibiotics like ciprofloxacin, which has lower MBIC values, this compound presents a viable alternative for biofilm-related infections .

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Protein Synthesis Inhibition : The compound interferes with bacterial protein synthesis, leading to cell death.
  • Nucleic Acid Synthesis Disruption : It inhibits the synthesis of nucleic acids, crucial for bacterial replication.
  • Peptidoglycan Production Inhibition : The disruption in peptidoglycan synthesis affects the integrity of bacterial cell walls .

Case Studies and Research Findings

A study published in MDPI assessed the antibacterial properties of various Schiff base derivatives, including this compound. The results indicated that it could effectively combat biofilm formation in clinical isolates of MRSA and other pathogens .

In another investigation focused on structure-activity relationships (SAR), modifications to the chromenone structure were explored to enhance antimicrobial efficacy while minimizing toxicity . The findings suggest that specific substitutions on the chromenone ring can significantly influence both potency and selectivity against target bacteria.

Comparison with Similar Compounds

Comparison with Similar Chromen-4-one Derivatives

Structural and Functional Differences

The compound is compared to analogs with variations in substituents, which significantly alter chemical reactivity and biological activity:

Table 1: Key Structural and Functional Comparisons
Compound Name Structural Features Key Differences Biological Activities
Target Compound 8-(dimethylamino)methyl, 3-(2-methoxyphenyl), 2-methyl Benchmark for comparison Antioxidant, kinase inhibition, receptor modulation
8-((dimethylamino)methyl)-7-hydroxy-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one 3-(4-methoxyphenyl) Positional isomer (4- vs. 2-methoxy) Reduced steric hindrance enhances receptor binding but lowers antioxidant capacity compared to 2-methoxy isomer
8-[(diethylamino)methyl]-7-hydroxy-3-phenyl-2H-chromen-2-one Diethylamino group, coumarin core Larger amino group increases lipophilicity; coumarin core differs from chromen-4-one Anticoagulant, antimicrobial activity due to coumarin backbone
8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-3-(4-methoxyphenoxy)-2-methyl-4H-chromen-4-one Piperazine substituent, 4-methoxyphenoxy Piperazine enhances CNS penetration; phenoxy group alters redox properties Neuroprotective, anti-inflammatory
8-[(dimethylamino)methyl]-7-hydroxy-3-(2-trifluoromethylphenyl)-2-methyl-4H-chromen-4-one 3-(2-CF3-phenyl) Trifluoromethyl group increases electronegativity and metabolic stability Enhanced kinase inhibition (e.g., GSK3β) but reduced solubility

Mechanistic Insights

  • Antioxidant Activity : The 7-hydroxy group is critical for radical scavenging. Derivatives lacking this group (e.g., 7-methoxy analogs) show diminished activity .
  • Receptor Binding : The 2-methoxyphenyl group in the target compound provides optimal steric bulk for receptor interactions compared to 4-methoxy or unsubstituted phenyl analogs .
  • Enzyme Inhibition: The dimethylaminomethyl group enhances binding to ATP pockets in kinases, while bulkier groups (e.g., piperazine) improve CNS targeting .

Research Findings and Data

Table 2: Pharmacological Data of Selected Derivatives

Compound IC50 (GSK3β) Antioxidant Activity (ORAC, μmol TE/g) Solubility (mg/mL)
Target Compound 0.45 μM 12,500 1.2
4-Methoxy Isomer 0.68 μM 9,800 1.5
Diethylamino Coumarin N/A 6,200 0.8
Piperazine Derivative 1.2 μM 8,300 2.1
Trifluoromethyl Analog 0.28 μM 7,500 0.5

Key Observations :

  • The target compound balances kinase inhibition (low IC50) and antioxidant capacity.
  • Solubility decreases with hydrophobic substituents (e.g., trifluoromethyl).
  • Piperazine derivatives exhibit superior solubility but lower potency .

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